molecular formula C10H23NSi B14415686 N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine CAS No. 81634-49-3

N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine

Cat. No.: B14415686
CAS No.: 81634-49-3
M. Wt: 185.38 g/mol
InChI Key: BTDKXRFIKFUDFL-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C10H23NSi, and it has a molecular weight of 185.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism by which N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-3-(trimethylsilyl)prop-2-en-1-amine is unique due to its combination of the tert-butyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and various industrial applications .

Properties

CAS No.

81634-49-3

Molecular Formula

C10H23NSi

Molecular Weight

185.38 g/mol

IUPAC Name

2-methyl-N-(3-trimethylsilylprop-2-enyl)propan-2-amine

InChI

InChI=1S/C10H23NSi/c1-10(2,3)11-8-7-9-12(4,5)6/h7,9,11H,8H2,1-6H3

InChI Key

BTDKXRFIKFUDFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC=C[Si](C)(C)C

Origin of Product

United States

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